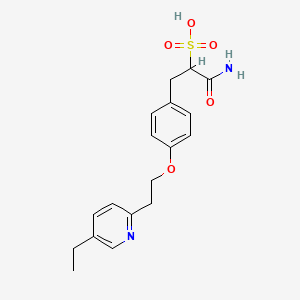![molecular formula C32H35N5O5 B586218 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 57123-71-4](/img/structure/B586218.png)
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione, also known as dihydroergotamine, is a derivative of ergotamine. It is a naturally occurring ergot alkaloid that has been modified to enhance its pharmacological properties. This compound is primarily used in the treatment of migraines and cluster headaches due to its vasoconstrictive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves several steps, starting from ergotamine. The key steps include hydrogenation of the double bond in the 9,10 position and subsequent functional group modifications to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone.
Reduction: The compound can be reduced to remove specific functional groups.
Substitution: Functional groups can be substituted to create derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergotamine, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of ergot alkaloids.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of migraines and cluster headaches. It is also studied for its potential use in other neurological disorders.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
The mechanism of action of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves binding to serotonin receptors, particularly the 5-HT1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which is believed to alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings .
Comparison with Similar Compounds
Similar Compounds
Ergotamine: The parent compound from which dihydroergotamine is derived.
Dihydroergocristine: Another derivative of ergotamine with similar vasoconstrictive properties.
Dihydroergocornine: Used in the treatment of vascular dementia and has similar pharmacological effects
Uniqueness
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, ergotamine. Its ability to selectively bind to serotonin receptors makes it particularly effective in treating migraines .
Properties
CAS No. |
57123-71-4 |
|---|---|
Molecular Formula |
C32H35N5O5 |
Molecular Weight |
569.662 |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H35N5O5/c1-31(35-28(38)20-14-22-21-9-5-10-23-27(21)19(16-33-23)15-24(22)34-17-20)30(40)37-25(13-18-7-3-2-4-8-18)29(39)36-12-6-11-26(36)32(37,41)42-31/h2-5,7-10,16,20,22,24-26,33-34,41H,6,11-15,17H2,1H3,(H,35,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1 |
InChI Key |
RUDMYNQFUFZHMD-VTIMJTGVSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)NC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


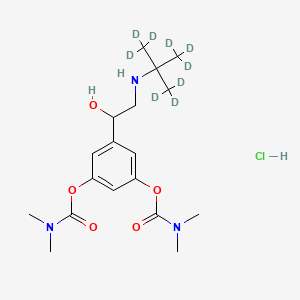
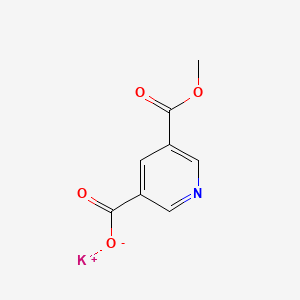

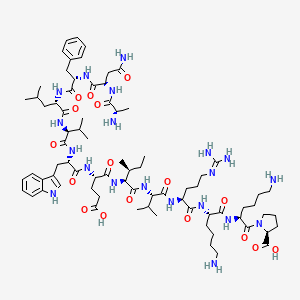

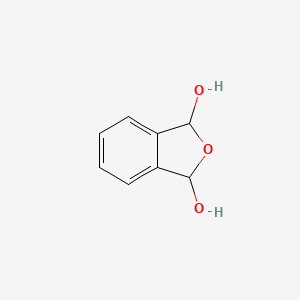
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
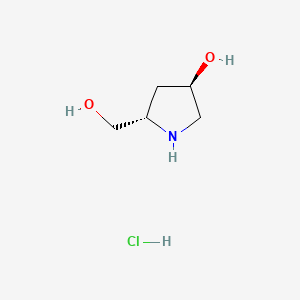
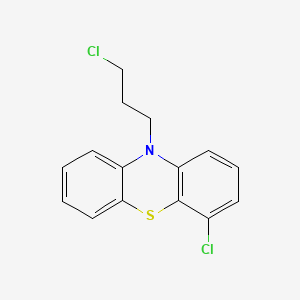
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
